3-Iodo-5-methylpyridin-2-amine

Overview

Description

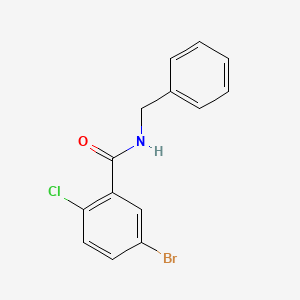

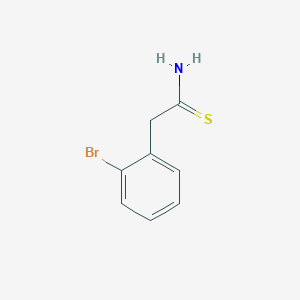

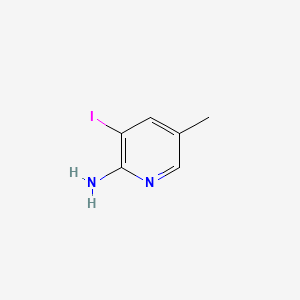

3-Iodo-5-methylpyridin-2-amine is a compound that can be inferred to have a pyridine ring, a versatile heterocyclic aromatic structure, with an iodine substituent at the 3-position, a methyl group at the 5-position, and an amine group at the 2-position. This structure suggests potential reactivity typical of halopyridines and aminopyridines, which are often used in various chemical transformations and as intermediates in pharmaceutical and materials chemistry.

Synthesis Analysis

The synthesis of related compounds, such as methyl 5-iodopyridine-2-carboximidate, involves introducing heavy atoms into specific sites in proteins, which can be achieved under mild conditions, as described in the reaction with oxidized insulin . Another related synthesis is the (diacetoxy)iodobenzene-mediated oxidative C-H amination of imidazopyridines, which proceeds through a radical pathway at ambient temperature . These methods highlight the potential for synthesizing this compound through similar halogenation and amination strategies.

Molecular Structure Analysis

The molecular structure of this compound can be related to the structures of other substituted pyridines. For instance, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, showing a layered arrangement stabilized by hydrogen bonds . Similarly, the structure of the amine group in aminopyridines has been studied using microwave spectra and ab initio calculations, providing insights into the geometry and electronic distribution in such compounds .

Chemical Reactions Analysis

Chemical reactions involving similar compounds include the functionalization of the pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation, which demonstrates the high reactivity of iodo derivatives in such processes . Additionally, the methylation of 3-amino-2-methylaminopyridine occurs exclusively at the 3-amino group, indicating the influence of steric and hydrogen-bonding effects on the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be extrapolated from related compounds. For example, the vibrational studies and quantum chemical calculations of nitroderivatives of 2-amino-4-methylpyridine provide information on the IR and Raman wavenumbers, which are important for understanding the physical properties of these compounds . The crystalline adducts of substituted salicylic acids with 4-aminopyridine reveal diverse supramolecular synthons, which could be relevant for the solid-state properties of this compound .

Scientific Research Applications

Catalytic Reactions

3-Iodo-5-methylpyridin-2-amine plays a significant role in various catalytic reactions, particularly in palladium-catalyzed processes. Studies have shown its utility in the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are of potential biological importance (Takács et al., 2007). Additionally, selective palladium-catalyzed aminations of halopyridines, involving 2-chloro-3-iodo- and 2-chloro-5-iodopyridine, have been successfully performed, demonstrating excellent yields and selectivity (Maes et al., 2002).

Pharmaceutical Synthesis

The compound is instrumental in the synthesis of pharmaceutical intermediates. For instance, in the formation of aminals from amines via Pummerer rearrangement, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine were used, leading to the formation of unique aminals (Rakhit et al., 1979).

Materials Research

In materials research, aromatic amines including 2-, 3-, 4-aminopyridine and 2-amino-4-methylpyridine were intercalated into α-titanium hydrogen phosphate. This study highlighted the potential of these amines in expanding the original interlamellar distance of materials, which is crucial in various industrial applications (Nunes & Airoldi, 1999).

Organic Synthesis

This compound is also used in organic synthesis, such as in the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. These imines are significant due to their potential applications in various fields, including as herbicides, fungicides, and in the synthesis of α-nornicotin derivatives (Gangadasu et al., 2002).

Future Directions

properties

IUPAC Name |

3-iodo-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRKHYYLAZKHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571848 | |

| Record name | 3-Iodo-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211308-79-1 | |

| Record name | 3-Iodo-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.